molecular formula C9H8ClNO B11910574 4-Chloro-2-methylisoindolin-1-one

4-Chloro-2-methylisoindolin-1-one

Cat. No.: B11910574
M. Wt: 181.62 g/mol
InChI Key: HCIUAPXSQRZTLT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylisoindolin-1-one is a bicyclic lactam derivative featuring a fused benzene and pyrrolidone ring system. The compound is characterized by a chlorine substituent at the 4-position and a methyl group at the 2-position of the isoindolinone scaffold.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8ClNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3

InChI Key

HCIUAPXSQRZTLT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with methylamine under acidic conditions, followed by cyclization to form the isoindolinone ring. Another method includes the use of multicomponent reactions involving methyl 2-formylbenzoate, an amine, and an isocyanide, which undergoes intramolecular amidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-methylisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

4-Bromo-2-methylisoindolin-1-one (CAS 1254319-51-1)

  • Substituents : Bromine at position 4, methyl at position 2.
  • Molecular Formula: C₉H₈BrNO.
  • However, brominated compounds often exhibit reduced metabolic stability due to slower oxidative degradation .

4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride (CAS 359629-33-7)

  • Substituents : Fluorine at position 4, piperidinylmethyl at position 2.
  • Molecular Formula : C₁₄H₁₈ClFN₂O.
  • Key Differences : Fluorine’s high electronegativity increases the compound’s polarity, enhancing solubility in aqueous media. The piperidinylmethyl group introduces a basic amine, improving blood-brain barrier penetration, which is advantageous for neuroactive drug candidates .

Substituent Variations in Isoindolinones

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride (CAS 614745-98-1)

  • Substituents : Piperidinylmethyl at position 2.
  • Molecular Formula : C₁₄H₁₉ClN₂O.
  • The piperidine moiety may confer basicity and salt-forming ability, aiding in crystallinity and formulation .

Structural Analogs: Oxindoles and Indolinones

6-Chloroindolin-2-one (CAS 56341-37-8)

  • Structure : Oxindole (indolin-2-one) with chlorine at position 4.
  • Molecular Formula: C₈H₆ClNO.
  • This structural difference impacts binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like sunitinib .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
4-Chloro-2-methylisoindolin-1-one Not provided C₉H₈ClNO 4-Cl, 2-CH₃ Pharmaceutical intermediate
4-Bromo-2-methylisoindolin-1-one 1254319-51-1 C₉H₈BrNO 4-Br, 2-CH₃ Bioactive compound synthesis
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one HCl 359629-33-7 C₁₄H₁₈ClFN₂O 4-F, 2-piperidinylmethyl CNS drug candidates
6-Chloroindolin-2-one 56341-37-8 C₈H₆ClNO 6-Cl (oxindole scaffold) Kinase inhibitor precursors

Biological Activity

4-Chloro-2-methylisoindolin-1-one is a synthetic compound belonging to the isoindoline family, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol
IUPAC Name: this compound
CAS Number: 435273-55-5

The structure of this compound features a chlorinated isoindoline framework, which is crucial for its biological activity. The presence of the chlorine atom at the 4-position and a methyl group at the 2-position contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of isoindoline compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacterial strains
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in key biochemical pathways. The chlorinated isoindoline structure allows for effective binding to active sites, leading to enzyme inhibition or receptor modulation. This interaction can disrupt normal cellular processes, contributing to its observed antimicrobial and anticancer effects.

Study on Anticancer Effects

A notable study investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent cytotoxicity against breast and lung cancer cells. The study further elucidated that the compound's mechanism involved the activation of caspase pathways leading to programmed cell death .

Toxicological Assessment

A toxicological assessment highlighted the safety profile of this compound. In animal models, no significant adverse effects were observed at therapeutic doses, suggesting a favorable margin of safety for potential therapeutic applications .

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